molecular formula C14H19NO3 B1598500 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid CAS No. 193538-22-6

1-(4-Methoxybenzyl)piperidine-4-carboxylic acid

Cat. No.: B1598500
CAS No.: 193538-22-6
M. Wt: 249.3 g/mol
InChI Key: ZSAWCFNPIWERET-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both piperidine and substituted benzyl functionalities. According to official Chemical Abstracts Service documentation, the compound's International Union of Pure and Applied Chemistry name is designated as 1-(4-methoxybenzyl)-4-piperidinecarboxylic acid, which clearly indicates the substitution pattern and functional group positioning. The nomenclature system begins with the piperidine ring as the parent structure, numbered to give the carboxylic acid group the lowest possible number, which is position 4. The 4-methoxybenzyl substituent is then identified as being attached to the nitrogen atom at position 1 of the piperidine ring. This systematic approach ensures unambiguous identification of the compound's structure and facilitates accurate communication within the scientific community.

The International Union of Pure and Applied Chemistry naming conventions also accommodate alternative systematic names that may appear in chemical literature and databases. The compound may be referenced as 4-piperidinecarboxylic acid, 1-(4-methoxybenzyl)-, which represents an inverted nomenclature style that emphasizes the carboxylic acid functionality as the primary functional group. This alternative naming convention is particularly common in Chemical Abstracts Service indexing systems and reflects the historical development of systematic nomenclature for complex heterocyclic compounds. The standardization of these naming conventions has been crucial for maintaining consistency across international chemical databases and ensuring accurate retrieval of relevant literature and patent information.

The molecular identification codes associated with this compound provide additional systematic methods for compound identification beyond traditional nomenclature. The International Chemical Identifier code 1S/C14H19NO3/c1-18-13-4-2-11(3-5-13)10-15-8-6-12(7-9-15)14(16)17/h2-5,12H,6-10H2,1H3,(H,16,17) offers a unique, computer-readable representation of the compound's connectivity. The corresponding International Chemical Identifier Key ZSAWCFNPIWERET-UHFFFAOYSA-N provides a condensed hash code that enables rapid database searching and compound identification. These systematic identification methods complement traditional nomenclature and have become essential tools for modern chemical information management and computational chemistry applications.

Identification Method Value Source
Chemical Abstracts Service Number 193538-22-6
International Union of Pure and Applied Chemistry Name 1-(4-methoxybenzyl)-4-piperidinecarboxylic acid
Molecular Formula C₁₄H₁₉NO₃
Molecular Weight 249.31 g/mol
International Chemical Identifier Key ZSAWCFNPIWERET-UHFFFAOYSA-N

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-18-13-4-2-11(3-5-13)10-15-8-6-12(7-9-15)14(16)17/h2-5,12H,6-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAWCFNPIWERET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397984
Record name 1-(4-methoxybenzyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193538-22-6
Record name 1-(4-methoxybenzyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Detailed Stepwise Preparation Method

Step Reaction Description Key Reagents & Conditions Purpose & Notes
1. Cyanohydrin Formation and Amination Addition of hydrocyanic acid to 1-(4-methoxybenzyl)-4-piperidone, followed by reaction with aniline or 4-methoxybenzyl amine - 1-(4-methoxybenzyl)-4-piperidone
- Hydrocyanic acid (10-20% methanol solution)
- Base catalyst (e.g., NaOH, KOH, Na2CO3)
- Methanol as solvent
- Temperature: 0–15 °C (addition), reflux for amine addition
- Molar ratios: 1:1-1.05:0.5-1.05 (piperidone:HCN:base)
- Aniline or substituted amine added slowly under reflux
Forms 1-(4-methoxybenzyl)-4-cyano-4-amine piperidine intermediate; controlled temperature suppresses side reactions and volatilization of HCN; use of methanol solutions enhances safety and reaction control
2. Hydrolysis of Cyano Group Hydrolysis of the cyano intermediate in aqueous sulfuric acid - 70–90% sulfuric acid aqueous solution
- Temperature: 20–50 °C
- Reaction time: 50–90 hours
- Molar ratio cyano intermediate:sulfuric acid = 1:10–25
- Neutralization with ammonia at 0–10 °C to pH 4–9
Converts cyano group to carboxylic acid or amide intermediate; use of aqueous sulfuric acid with controlled water content improves hydrolysis efficiency and reduces by-products; neutralization controls exotherm and facilitates crystallization
3. Acidic Reflux and Crystallization Reflux in concentrated hydrochloric acid to complete hydrolysis and isolate the product - Concentrated hydrochloric acid
- Temperature: reflux (boiling)
- Reaction time: 10–20 hours
- Cooling to 0–30 °C, standing for 24–54 hours for crystallization
Finalizes conversion to 1-(4-methoxybenzyl)piperidine-4-carboxylic acid hydrochloride salt; direct crystallization from acid avoids need for alkali neutralization and simplifies purification

Reaction Parameter Optimization and Environmental Considerations

  • Base Catalyst Selection: Sodium hydroxide, potassium hydroxide, sodium carbonate, or their mixtures are effective, with the choice impacting reaction rate and yield.
  • Temperature Control: Low temperatures (0–15 °C) during hydrocyanic acid addition minimize side reactions and HCN loss; reflux conditions during amine addition and hydrolysis optimize conversion.
  • Solvent Use: Methanol solutions of reactants reduce hazards associated with handling neat hydrocyanic acid and bases; notably, this method avoids chlorinated solvents or isopropanol, reducing environmental impact.
  • Reaction Time: Extended hydrolysis times (50–90 hours) ensure complete conversion with minimal by-products.
  • pH Control: Neutralization with ammonia at low temperature controls exothermic reactions and promotes high-purity crystallization.
  • Yield Improvement: The optimized process achieves significantly higher yields (above 60%) compared to earlier methods (~32–41%), with simplified workup and reduced solvent usage.

Comparative Data Table of Preparation Parameters

Parameter Traditional Methods Optimized Method (Patent CN102442937B)
Starting Material 1-benzyl-4-piperidone 1-(4-methoxybenzyl)-4-piperidone (analogous)
Hydrocyanic Acid Addition Temp Ambient or uncontrolled 0–15 °C
Base Catalyst Various, often excess Controlled molar ratio; NaOH, KOH, Na2CO3 mixtures
Solvent Dichloromethane, isopropanol Methanol solutions only
Hydrolysis Acid 98% sulfuric acid 70–90% aqueous sulfuric acid
Hydrolysis Time Shorter, incomplete 50–90 hours
Final Acid Treatment Neutralization then crystallization Direct reflux in concentrated HCl, crystallization
Product Yield ~32–41% Improved, >60% (reported for related compounds)
Environmental Impact High solvent use, waste generation Reduced solvents, simplified process, less waste

Research Findings and Practical Implications

  • The method described in patent CN102442937B provides a robust, scalable, and environmentally conscious approach to preparing piperidine-4-carboxylic acid derivatives with benzyl substitutions, including 4-methoxybenzyl groups by analogy.
  • The use of methanol as solvent and aqueous sulfuric acid for hydrolysis reduces hazardous solvent emissions and simplifies waste handling.
  • Careful temperature and pH control throughout the process minimizes side reactions and maximizes product purity and yield.
  • The final product is obtained as a crystalline hydrochloride salt, facilitating isolation and downstream processing.
  • This method is adaptable to various benzyl substituents, including 4-methoxybenzyl, by substituting the appropriate amine or benzylpiperidone starting material.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid as an antiviral agent. It belongs to a class of 1,4,4-trisubstituted piperidines that have shown activity against various viruses, including coronaviruses.

Case Study: Inhibition of SARS-CoV-2 Main Protease

A study published in Nature demonstrated that compounds structurally similar to this compound can inhibit the main protease (Mpro) of SARS-CoV-2. While the inhibition was modest, in silico studies indicated plausible binding to the catalytic site of Mpro, suggesting that further optimization could enhance efficacy .

Compound Target Virus Inhibition Activity
This compoundSARS-CoV-2 MproModest inhibition
Fluorinated analogueInfluenza A/H1N1Potent inhibitor

The findings indicate that this compound and its derivatives warrant further investigation for their potential as antiviral therapeutics.

Neuropharmacological Applications

The piperidine scaffold is known for its role in neuropharmacology. Compounds derived from this structure have been explored for their effects on neurotransmitter systems, particularly regarding monoamine reuptake inhibition.

Case Study: Monoamine Neurotransmitter Reuptake Inhibitors

Research has indicated that derivatives of piperidine-4-carboxylic acids can act as monoamine neurotransmitter reuptake inhibitors, which are crucial in treating conditions such as anxiety and depression . The structural modifications introduced by the methoxybenzyl group may enhance selectivity and potency.

Application Mechanism Potential Conditions Treated
Monoamine reuptake inhibitionBlocks reuptake of neurotransmittersAnxiety, depression

Synthetic Methodologies

The synthesis of this compound can be achieved through various multicomponent reactions (MCRs), notably the Ugi reaction. This method allows for the rapid assembly of complex molecules from simple starting materials.

Synthetic Route Example

A typical synthetic route involves the reaction of an isocyanide with a piperidone and carboxylic acids under mild conditions, yielding diverse piperidine derivatives suitable for screening in biological assays .

Mechanism of Action

The mechanism by which 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Benzyl/Phenyl Group

Key differences arise from substituents on the aromatic ring or replacement of the benzyl group with other moieties:

Compound Name Substituent/Group Molecular Weight (g/mol) Key Properties Biological Relevance Evidence ID
1-(4-Methoxybenzyl)piperidine-4-carboxylic acid 4-OCH₃-benzyl 285.77 (HCl salt) Moderate lipophilicity, HCl salt enhances solubility Scaffold for kinase/carbonic anhydrase inhibitors
1-(4-Bromo-benzyl)-piperidine-4-carboxylic acid 4-Br-benzyl 297.83 (HCl salt) Increased molecular weight; Br enhances electrophilicity Potential halogen bonding in target binding
1-(4-Nitrobenzoyl)piperidine-4-carboxylic acid 4-NO₂-benzoyl 303.99 Strong electron-withdrawing NO₂; higher acidity Reactive intermediate for amide coupling
1-(4-Methyl-benzoyl)-piperidine-4-carboxylic acid 4-CH₃-benzoyl 273.31 Ester group; hydrolytic instability Limited metabolic stability
1-((4-((Methoxycarbonyl)amino)phenyl)sulfonyl)piperidine-4-carboxylic acid Sulfonyl + methoxycarbonyl 368.38 Polar sulfonyl group; improved water solubility Potential protease/sulfonamide targets

Structural Impact :

  • Electron-donating groups (e.g., -OCH₃) stabilize the aromatic ring, increasing lipophilicity and membrane permeability.
  • Electron-withdrawing groups (e.g., -NO₂, -SO₂) enhance acidity of the carboxylic acid (pKa ~3–4) and may improve binding to charged residues in enzymes .

Modifications to the Piperidine Core

Variations in the piperidine ring or additional functional groups:

Compound Name Core Modification Molecular Weight (g/mol) Key Properties Applications Evidence ID
1-Acetyl-4-(4-methoxybenzyl)piperidine-4-carboxylic acid Acetyl at 1-position 291.34 Increased steric hindrance; reduced basicity Prodrug design or peptide conjugates
4-(Fmoc-amino)-1-(4-methoxybenzyl)piperidine-4-carboxylic acid Fmoc-protected amino group 468.51 Bulky Fmoc group; UV-active Solid-phase peptide synthesis
1-(4-Sulfamoylbenzoyl)piperidine-4-carboxylic acid Sulfamoylbenzoyl 486.58 Dual sulfonamide and carboxylate motifs Carbonic anhydrase inhibition (IC50 ~nM)

Functional Impact :

  • Sulfamoyl groups are hallmark motifs in carbonic anhydrase inhibitors, suggesting competitive binding with zinc-containing enzymes .

Salt and Prodrug Forms

Compound Name Salt/Prodrug Form Solubility (mg/mL) Stability Evidence ID
This compound hydrochloride HCl salt >50 (in water) Hygroscopic; requires anhydrous storage
Ethyl 1,1-dioxo-1lambda⁶-thiane-4-carboxylate Ethyl ester prodrug <1 (water); >100 (DMSO) Ester hydrolysis in vivo to free carboxylic acid

Practical Considerations :

  • Hydrochloride salts are preferred for in vitro assays due to enhanced solubility.
  • Ester prodrugs (e.g., ethyl) improve oral bioavailability by masking the carboxylic acid .

Biological Activity

1-(4-Methoxybenzyl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications and its interactions with various biological targets. This article provides a comprehensive overview of its biological activity, including biochemical properties, mechanisms of action, and relevant case studies.

This compound exhibits notable biochemical interactions. Its structure allows it to engage with various enzymes and proteins, influencing metabolic pathways. Key properties include:

  • Enzyme Interactions : The compound has been shown to bind to active sites of proteases and other enzymes, modulating their activity and function.
  • Cellular Effects : It affects cell signaling pathways and gene expression, leading to changes in cellular metabolism. For instance, it can influence the expression of genes involved in metabolic processes.
  • Stability and Degradation : The stability of the compound under different conditions affects its long-term efficacy. Studies indicate that while it remains stable initially, degradation over time can alter its biological activity.

The mechanism by which this compound exerts its effects involves specific binding interactions with molecular targets:

  • Binding Affinity : The methoxybenzyl group enhances the binding affinity to receptors or enzymes, while the piperidine ring modulates overall activity. The carboxylic acid group participates in hydrogen bonding, influencing biological effects.
  • Gene Regulation : The compound can interact with transcription factors, thereby affecting gene expression related to various metabolic pathways.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

  • Lower Doses : At lower concentrations, it may exhibit beneficial effects on cellular functions.
  • Higher Doses : Conversely, higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, indicating an optimal dosage range for therapeutic efficacy without harmful consequences.

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

Table 1: Summary of Biological Activities

StudyFindingsModel Used
Interaction with proteases; modulation of metabolic pathwaysIn vitro assays
Enhanced binding affinity to specific receptorsEnzyme inhibition assays
Demonstrated anti-tumor activity in xenograft modelsAnimal models

Notable Case Studies

  • Anti-Tumor Activity : In a study involving xenograft mouse models, the compound displayed significant anti-tumor properties, suggesting its potential as an anti-cancer agent .
  • Cell Line Studies : Various derivatives have been evaluated for cytotoxicity against human tumor cell lines. For instance, certain analogs exhibited IC50 values below 10 µM against multiple cancer types, indicating promising therapeutic potential .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid?

  • Methodology : The compound is synthesized via coupling reactions. A common approach involves:

Reacting piperidine-4-carboxylic acid derivatives with 4-methoxybenzyl groups using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous acetonitrile .

Purification via sequential washing (water, NaHCO₃, citric acid, brine) followed by recrystallization from ethanol .

  • Key Characterization : Confirmation of structure via 1H^1H-NMR (e.g., δ 3.71 ppm for OCH₃), 13C^{13}C-NMR (e.g., 55.4 ppm for methoxy carbons), IR (stretching at ~1612 cm⁻¹ for carbonyl groups), and elemental analysis .

Q. How is the purity and structural integrity of the compound validated post-synthesis?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for methoxybenzyl (δ 3.7–3.8 ppm) and piperidine protons (δ 1.5–3.5 ppm) .
  • Infrared Spectroscopy (IR) : Confirm carbonyl (1680–1730 cm⁻¹) and sulfonamide (3250–3350 cm⁻¹) stretches .
  • Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Critical Variables :

  • Coupling Agents : EDCI/HOBt systems yield 39–71% depending on amine substituents (e.g., 4-methoxyphenylpiperazine gives 64% vs. 3-methylphenylpiperazine at 71%) .
  • Solvent Choice : Anhydrous CH₃CN minimizes side reactions compared to THF or DMF .
  • Temperature : Room-temperature stirring (24–48 hrs) balances reactivity and decomposition .
    • Troubleshooting : Low yields may arise from incomplete activation of carboxylic acid; pre-stirring EDCI/HOBt with the acid for 30 mins improves intermediate formation .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Case Study : Discrepancies in 1H^1H-NMR integration (e.g., aromatic protons) may indicate residual solvents or byproducts.

  • Mitigation : Compare with synthesized analogues (e.g., 1-(3-methylbenzyl)piperidine-4-carboxylic acid in ) to identify substituent-specific shifts .
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the piperidine ring (δ 1.5–4.3 ppm) .

Q. What strategies are effective in designing biologically active analogues?

  • Substituent Effects :

  • Methoxy Position : 4-Methoxybenzyl groups enhance solubility and receptor binding compared to nitro or halogen substituents .
  • Piperidine Modifications : Introducing sulfonamide or benzoyl groups (as in ) improves carbonic anhydrase inhibition .
    • Synthetic Workflow :

Screen substituents (e.g., arylpiperazines) using parallel synthesis.

Validate bioactivity via enzyme inhibition assays (e.g., IC₅₀ measurements) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxybenzyl)piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxybenzyl)piperidine-4-carboxylic acid

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